

# The History of Chymopapain in Chemonucleolysis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Chemonucleolysis is a minimally invasive procedure that involves the injection of an enzyme into a herniated intervertebral disc to dissolve the nucleus pulposus, thereby relieving pressure on nerve roots.[1] For several decades, the primary enzyme used for this purpose was **chymopapain**, a proteolytic enzyme derived from the latex of the papaya fruit (Carica papaya). [2][3] This technical guide provides an in-depth historical overview of **chymopapain**'s role in chemonucleolysis research, detailing its mechanism of action, key experimental protocols, and a summary of the quantitative data from significant clinical studies.

## **Historical Development**

The journey of **chymopapain** in chemonucleolysis is a compelling story of innovation, clinical success, and eventual decline due to safety concerns.

- 1941: Chymopapain is first isolated from the latex of the papaya tree.[1]
- 1956: Dr. Lewis Thomas observes that intravenous injections of papain, a related enzyme, dissolve the cartilage in rabbits' ears, sparking interest in its potential for treating cartilagerelated disorders.[4]



- 1964: Dr. Lyman Smith, inspired by Thomas's work, publishes the first report on chemonucleolysis, describing the direct injection of **chymopapain** into the intervertebral disc to degrade the nucleus pulposus.[1][5] His initial work established the potential of this technique in animal models before moving to clinical applications.[1]
- 1960s-1980s: Numerous clinical studies are conducted to evaluate the efficacy and safety of chymopapain. The first formulation, known as Discase and produced by Baxter-Travenol, showed a success rate of approximately 70% in patients who would have otherwise required surgery.[1][5]
- 1971: Chymopapain gains approval for use in Canada, Britain, and Australia.[4]
- 1974: The U.S. FDA withholds approval based on a controversial study that showed placebo injections to be equally effective.[4]
- 1979: A purer formulation called Chymodiactin is introduced by Smith Laboratories, which was designed to reduce adverse events and increase stability.[1][6]
- 1982: After a new series of clinical trials, Chymodiactin receives FDA approval in the United States.[1][4] **Chymopapain** becomes a widely used alternative to surgery for lumbar disc herniation throughout the 1980s and 1990s.[1][6]
- 1999-2003: The production of Chymodiactin is discontinued, effectively removing **chymopapain** from the market in many countries, including the US in 2003.[1][6][7] The decline was attributed to concerns about severe allergic reactions, including anaphylaxis, and the advent of improved surgical techniques.[3]

### **Mechanism of Action**

**Chymopapain** is a cysteine protease that functions by breaking down the proteoglycans within the nucleus pulposus of an intervertebral disc.[1][2] The nucleus pulposus is a gelatinous structure primarily composed of water, collagen, and proteoglycans. The proteoglycans are large molecules that attract and retain water, which is responsible for the turgor and load-bearing capacity of the disc.

The enzymatic action of **chymopapain** depolymerizes the chondromucoprotein component of the proteoglycans.[2][8] This leads to a rapid reduction in the water-binding capacity of the



nucleus pulposus, causing it to shrink in volume.[2][3] The subsequent decrease in intradiscal pressure alleviates the compression of adjacent nerve roots, which is the primary cause of sciatic pain.[1][7] Studies have shown a significant increase in urinary glycosaminoglycan, particularly chondroitin sulphate, following chemonucleolysis, confirming the breakdown of proteoglycans in the intervertebral disc.[9]





Click to download full resolution via product page

Mechanism of **Chymopapain** Action

## **Experimental Protocols**

The administration of **chymopapain** required a precise and carefully executed protocol to ensure both efficacy and safety. The general workflow for clinical application is outlined below.

#### **Patient Selection**

Ideal candidates for chemonucleolysis were patients with a confirmed single-level lumbar disc herniation who experienced persistent leg pain (sciatica) and had not responded to at least six weeks of conservative treatment.[10] Contraindications included previous surgery at the same disc level, significant spinal stenosis, and known allergies to papaya or its products.[10]

#### **Pre-Procedure**

To mitigate the risk of anaphylaxis, some protocols recommended pretreatment with histamine-receptor antagonists.[1] Skin testing for sensitivity to **chymopapain** was also performed in some cases.[7]

## **Injection Procedure**

The procedure was typically performed under local anesthesia with intravenous sedation, allowing the patient to provide feedback if a nerve was stimulated by the needle.[10] Using fluoroscopic guidance, a needle was inserted into the center of the herniated disc.[2][4] The correct placement was confirmed before injecting the enzyme. The typical dose was 2 to 4 nanokatals per disc.[2]

#### **Post-Procedure**

Patients were monitored for several hours for any signs of an allergic reaction. Back pain and muscle spasms were common side effects following the injection.[1][11] Most patients were hospitalized for a short period, typically two to five days, and could return to a full work schedule within two months.[4]





Click to download full resolution via product page

Generalized Chemonucleolysis Workflow





# **Quantitative Data from Clinical Research**

The efficacy and safety of **chymopapain** have been documented in numerous studies. The data presented below summarizes key findings from various clinical trials and reviews.

## **Efficacy of Chymopapain**



| Study/Revie<br>w                             | Number of<br>Patients | Success<br>Rate                         | Comparator  | Comparator<br>Success<br>Rate | Citation |
|----------------------------------------------|-----------------------|-----------------------------------------|-------------|-------------------------------|----------|
| Javid et al.<br>(RCT)                        | 108                   | 82% (at 6 months)                       | Placebo     | 41%                           | [1]      |
| Meta-analysis<br>(5 RCTs)                    | 446                   | Superior to placebo                     | Placebo     | -                             | [1]      |
| Pooled<br>Results (3<br>RCTs)                | 234                   | 2.6 times<br>greater odds<br>of success | Placebo     | -                             | [12]     |
| Uncontrolled<br>Trials Review                | 2,845                 | 75%                                     | -           | -                             | [11]     |
| Two Double-Blind, Placebo-Controlled Studies | Not specified         | 73% and<br>80%                          | Placebo     | Significantly<br>lower        | [11][13] |
| Maroon et al.<br>(1976)                      | 48                    | 58% (marked improvement)                | -           | -                             | [14]     |
| Shields et al.<br>(1987)                     | 150                   | 40% (overall success)                   | -           | -                             | [15]     |
| Gogan and<br>Fraser (1985)                   | 105                   | 75.2%<br>(marked<br>improvement)        | -           | -                             | [16]     |
| Mayo Clinic<br>10-Year<br>Follow-Up          | 268                   | 80.1% (relief<br>of leg pain)           | -           | -                             | [17]     |
| 5-Year<br>Randomized<br>Study                | 100 (50 per<br>group) | 72%                                     | Collagenase | 52%                           | [18]     |



#### **Safety and Adverse Events**

The most significant concern with **chymopapain** was the risk of anaphylaxis, a severe, potentially fatal allergic reaction.

| Adverse Event                 | Reported Incidence | Notes                                                  | Citations     |
|-------------------------------|--------------------|--------------------------------------------------------|---------------|
| Anaphylaxis                   | 0.4% - 1%          | Occurred more frequently in women.                     | [1][4][7][11] |
| Serious Adverse<br>Events     | 1.6%               | From a meta-analysis of over 10,000 patients.          | [1]           |
| Back Pain/Spasm               | Most common        | Frequently reported post-injection.                    | [1][11]       |
| Mortality Rate                | ~0.14%             | Comparable to that of lumbar disc surgery at the time. | [4][7]        |
| Neurological<br>Complications | Rare               | Risk increased with improper injection technique.      | [3][10]       |

#### Conclusion

Chymopapain chemonucleolysis represented a significant advancement in the treatment of lumbar disc herniation, offering a less invasive alternative to surgery for a substantial period.[1] Its history underscores the classic drug development trajectory of promising efficacy tempered by significant safety concerns. While the risk of anaphylaxis and the development of more advanced surgical techniques ultimately led to its withdrawal from the market, the pioneering research into **chymopapain** paved the way for the development of other minimally invasive spine treatments.[1][3][6] The story of **chymopapain** remains a crucial case study for researchers and drug development professionals in the fields of orthopedics and pain management.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chemonucleolysis for Lumbar Disc Herniation: History and Current State of the Technology PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymopapain Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Medicine: New Help for Slipped Discs | TIME [time.com]
- 5. Sciatica caused by disc herniation: Why is Chymopapain Chemonucleolysis denied to our patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Chymopapain treatment of intervertebral disc disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of intradiscal chymopapain in the treatment of sciatica: a clinical, biochemical, and radiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technique for Chemonucleolysis of Lumbar Disc Herniation | Musculoskeletal Key [musculoskeletalkey.com]
- 11. Update and review of chemonucleolysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chymopapain clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chymopapain in the treatment of ruptured lumbar discs. Preliminary experience in 48 patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemonucleolysis with chymopapain: results in 150 patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of chymopapain chemonucleolysis. A long-term review of 105 patients PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. The long-term results of chymopapain chemonucleolysis for lumbar disc disease. Tenyear follow-up results in 268 patients injected at the Mayo Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The History of Chymopapain in Chemonucleolysis Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571010#history-of-chymopapain-in-chemonucleolysis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com